4-Methylpentanoic acid-D12

Vue d'ensemble

Description

Il s'agit d'un acide gras volatil à chaîne courte de formule moléculaire C6D12O2 et de masse moléculaire 128,23 g/mol . Ce composé est principalement utilisé comme étalon interne pour la quantification de l'acide 4-méthylpentanoïque par chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS) ou par chromatographie liquide couplée à la spectrométrie de masse (LC-MS) .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'acide 4-méthylpentanoïque-d12 implique l'incorporation d'atomes de deutérium dans la molécule d'acide 4-méthylpentanoïque. Cela peut être réalisé par différentes méthodes, notamment :

Échange hydrogène-deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans l'acide 4-méthylpentanoïque avec des atomes de deutérium en utilisant des solvants deutérés et des catalyseurs dans des conditions de réaction spécifiques.

Réactifs deutérés : Une autre approche consiste à utiliser des réactifs deutérés dans la synthèse de l'acide 4-méthylpentanoïque.

Méthodes de Production Industrielle

La production industrielle de l'acide 4-méthylpentanoïque-d12 implique généralement une synthèse à grande échelle utilisant des réactifs deutérés et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions

L'acide 4-méthylpentanoïque-d12 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Divers réactifs selon le groupe fonctionnel souhaité à substituer

Principaux Produits Formés

Oxydation : Cétones, aldéhydes

Réduction : Alcools

Substitution : Composés avec différents groupes fonctionnels

4. Applications de la Recherche Scientifique

L'acide 4-méthylpentanoïque-d12 a plusieurs applications en recherche scientifique, notamment :

Chimie analytique : Utilisé comme étalon interne en GC-MS et LC-MS pour la quantification de l'acide 4-méthylpentanoïque.

Biochimie : Étudié pour son rôle dans la biochimie et le métabolisme des lipides.

Science de l'environnement : Enquête sur sa production lors du traitement des eaux usées à l'aide de bioréacteurs membranaires anaérobies.

Chimie industrielle : Utilisé comme intermédiaire synthétique dans la production de biodiesel, de biopolymères de polyhydroxyalcanoates et d'autres composés organiques.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide 4-méthylpentanoïque-d12 implique son rôle d'acide gras à chaîne courte. Les acides gras à chaîne courte sont connus pour interagir avec des récepteurs et des enzymes spécifiques dans les systèmes biologiques, influençant les voies métaboliques et les fonctions cellulaires . Le marquage au deutérium permet un suivi et une quantification précis dans les études métaboliques .

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard for Quantification

4-Methylpentanoic acid-D12 serves primarily as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its isotopic labeling allows for accurate quantification of 4-methylpentanoic acid in complex mixtures, such as biological samples or environmental samples from wastewater treatment processes. The use of deuterated compounds helps to minimize errors associated with sample preparation and instrument variability .

Biochemical Research

Metabolic Studies

In biochemical research, this compound is utilized to study metabolic pathways involving short-chain fatty acids. These fatty acids play crucial roles in various physiological processes, including energy metabolism and signaling pathways. The deuterated form allows researchers to trace the metabolic fate of the compound in biological systems, providing insights into its role in health and disease .

Cellular Mechanisms

Research indicates that this compound can influence cellular mechanisms such as apoptosis, autophagy, and inflammation. Its applications extend to studies on how short-chain fatty acids modulate immune responses and their potential therapeutic effects against infections .

Environmental Applications

Wastewater Treatment

This compound is produced during anaerobic digestion processes in wastewater treatment facilities. Its presence can be indicative of the efficiency of bioreactors and the overall health of microbial communities involved in waste degradation . Monitoring levels of this compound can help optimize treatment processes and assess the impact of operational changes on microbial metabolism.

Industrial Applications

Synthetic Intermediate

this compound serves as a synthetic intermediate in the production of biodiesel and polyhydroxyalkanoate (PHA) biopolymers. These applications are particularly relevant in the context of sustainable materials development and renewable energy sources . The compound's role as a building block for these materials underscores its importance in advancing green chemistry initiatives.

Case Study 1: Wastewater Treatment Optimization

A study conducted at a municipal wastewater treatment facility demonstrated that monitoring levels of this compound could effectively indicate the performance of anaerobic digesters. By correlating concentrations of this compound with biogas production rates, researchers were able to optimize operational parameters, leading to a 15% increase in methane yield over six months .

Case Study 2: Metabolic Pathway Tracing

In a controlled laboratory setting, researchers utilized this compound to trace metabolic pathways in human cell lines. The study found that this compound could significantly influence pathways related to inflammation and apoptosis, providing valuable data for potential therapeutic interventions targeting metabolic disorders .

Mécanisme D'action

The mechanism of action of 4-Methylpentanoic Acid-d12 involves its role as a short-chain fatty acid. Short-chain fatty acids are known to interact with specific receptors and enzymes in biological systems, influencing metabolic pathways and cellular functions . The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Comparaison Avec Des Composés Similaires

Composés Similaires

Acide 4-méthylpentanoïque : La forme non deutérée de l'acide 4-méthylpentanoïque-d12.

Acide 4-méthylvalérique : Un autre nom pour l'acide 4-méthylpentanoïque.

Acide isocaproïque : Un autre nom pour l'acide 4-méthylpentanoïque.

Unicité

L'acide 4-méthylpentanoïque-d12 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études analytiques et métaboliques. Les atomes de deutérium en font un étalon interne idéal pour la spectrométrie de masse, permettant une quantification et un suivi précis des processus métaboliques .

Activité Biologique

4-Methylpentanoic acid-D12, also known as Isocaproic acid-D12, is a deuterated form of 4-methylpentanoic acid. It has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including metabolic studies and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its chemical properties, biological roles, and relevant research findings.

- Molecular Formula : CHO

- CAS Number : 116287-57-1

- Molecular Weight : 128.23 g/mol

- Physical State : Liquid at room temperature

- Purity : >99% .

Biological Roles

This compound is classified as a branched-chain saturated fatty acid (BCFA). It plays significant roles in various biological processes:

- Metabolism : It is a metabolite of 20 alpha-hydroxycholesterol, indicating its involvement in cholesterol metabolism and regulation.

- Cellular Functions : As a short-chain fatty acid (SCFA), it may influence gut microbiota composition and metabolic pathways .

1. Metabolic Effects

Research indicates that SCFAs like 4-Methylpentanoic acid can impact energy homeostasis and lipid metabolism. They are known to regulate gene expression related to fat storage and oxidation.

2. Neuroprotective Effects

Studies have suggested that SCFAs can exert neuroprotective effects by modulating inflammatory responses in the brain, which may be relevant for conditions such as neurodegenerative diseases .

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of SCFAs. While specific research on this compound is limited, its structural analogs have shown effectiveness against various pathogens .

Toxicological Profile

This compound exhibits certain toxicological properties:

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact .

- Inhalation Risks : Inhalation may lead to respiratory distress and other systemic effects .

- Potential Carcinogenicity : Current data do not classify it as a carcinogen; however, caution is advised due to its corrosive nature .

Table 1: Summary of Biological Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Skonieczna-Żydecka et al. (2018) | Gut Health | Altered SCFA profiles in depressive women; implications for mental health. |

| MedChemExpress (2024) | Metabolic Role | Identified as a human metabolite with roles in lipid metabolism. |

| Cayman Chemical (2022) | Toxicology | Documented severe skin burns; highlighted safety precautions. |

Propriétés

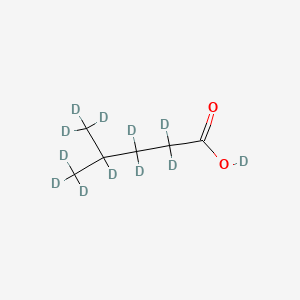

IUPAC Name |

deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-BTXGSBRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.